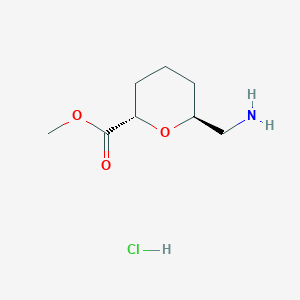

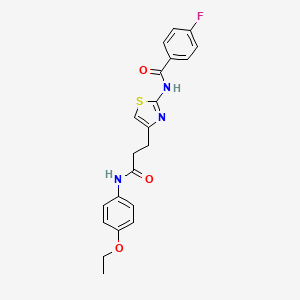

Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from different precursors. For instance, methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate was alkylated and acylated to produce precursors for derivatives of beta-proline and other cyclic amino acids . Another example is the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate from L-serine, which was used in Michael additions and Diels–Alder reactions to create cyclopropyl-containing amino acids . These methods could potentially be adapted for the synthesis of "Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be complex, with multiple chiral centers and functional groups. The structure of such compounds is often confirmed using spectroscopic methods such as IR and NMR . These techniques could be employed to analyze the molecular structure of the compound , ensuring the correct stereochemistry and functional group placement.

Chemical Reactions Analysis

The chemical reactivity of beta-amino acid derivatives and related compounds can vary widely. For example, the reactivity in Michael additions and Diels–Alder reactions was demonstrated for methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate . Similarly, the reactivity of "this compound" could be explored through such reactions, potentially leading to the formation of new compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acid derivatives can be influenced by their molecular structure. For instance, some dihydrochloride compounds are stable crystalline substances, while others are hygroscopic . The solubility, melting point, and stability of "this compound" would need to be determined experimentally. These properties are crucial for the practical application and handling of the compound.

Scientific Research Applications

Synthesis and Chemical Reactivity

- Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate; hydrochloride is explored in the context of organic synthesis, demonstrating its utility in creating diverse molecular structures. For example, it has been involved in the synthesis of 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives through reactions with diethyl acetylenedicarboxylate, showcasing the compound's versatility in synthesizing piperazine and oxazine derivatives with potential pharmaceutical applications (Iwanami et al., 1964).

Catalysis and Reaction Mechanisms

- Investigations into the catalytic properties and reaction mechanisms of related compounds provide insights into their potential roles in synthetic chemistry. For instance, the study of amphoteric linear poly(amido-amine)s has shown their effectiveness as endosomolytic polymers, correlating physicochemical properties with biological activity, highlighting the broader implications of research on similar chemical structures (Ferruti et al., 2000).

Material Science and Engineering

- The application of Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate; hydrochloride extends to material science, where its derivatives are utilized in creating novel materials with unique properties. Research on 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives, for instance, reveals the structural and bonding characteristics essential for designing materials with specific functions (Odabaşoǧlu et al., 2003).

Pharmaceutical Chemistry

- While specifically excluding drug use and dosage information, it's noteworthy that related compounds are instrumental in pharmaceutical chemistry research, focusing on the synthesis of molecules with potential therapeutic benefits. The creation of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, for example, highlights the ongoing efforts to develop new pharmaceutical compounds utilizing Methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate; hydrochloride or its analogs as key intermediates (Ella-Menye et al., 2005).

Environmental Chemistry

- The compound and its derivatives are also of interest in environmental chemistry, where they may play a role in green chemistry applications, such as catalysis in CO2 reduction and functionalization, demonstrating the compound's potential in contributing to sustainable chemical practices (Liu et al., 2017).

properties

IUPAC Name |

methyl (2S,6S)-6-(aminomethyl)oxane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7-4-2-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNQCEAUAOJLDL-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(O1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H](O1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)

![N-(3,4-difluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2517792.png)

![N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2517795.png)

![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)